4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a triazole ring substituted with a methoxyphenyl group and a thiophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol
- 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-one
- 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione
Uniqueness
4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and thiophenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYLLDLQZITCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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